![molecular formula C20H26N4O B4065535 (3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B4065535.png)
(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
Overview
Description
(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and pharmacology.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds with structural similarities to "(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol" often focuses on their pharmacokinetics and metabolism. For instance, studies on drugs like BMS-690514, an inhibitor targeting multiple receptors, shed light on how such compounds are absorbed, metabolized, and excreted in humans. These insights are critical for developing medications with improved efficacy and safety profiles (Christopher et al., 2010).
Environmental and Occupational Exposure
Investigations into the environmental and occupational exposure to related pyrimidinol compounds, such as organophosphate and pyrethroid pesticides, provide important data on how these substances affect human health. Studies measuring urinary metabolites in exposed populations help establish exposure levels and safety guidelines (Bravo et al., 2019).
Anticoagulant Effects
The exploration of anticoagulant properties in structurally similar compounds highlights the potential medical applications of these molecules. For example, research on novel anticoagulants for patients undergoing hemodialysis indicates the importance of understanding the molecular action and safety of such therapeutic agents (Matsuo et al., 1986).
Genetic Factors in Drug Metabolism
Studies on the genetic predictors of toxicity in treatments involving related compounds emphasize the role of pharmacogenetics in personalized medicine. Identifying genetic markers that predict adverse reactions to fluoropyrimidine drugs, for instance, can guide dose adjustments and improve patient outcomes (Loganayagam et al., 2013).
properties
IUPAC Name |
(3S,4S)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-12-19(22-20(21-15)16-8-4-2-5-9-16)24-13-17(18(25)14-24)23-10-6-3-7-11-23/h2,4-5,8-9,12,17-18,25H,3,6-7,10-11,13-14H2,1H3/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTSSDFGDYITEW-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@@H]([C@H](C3)O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.